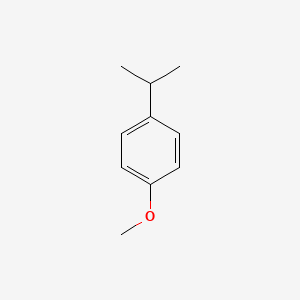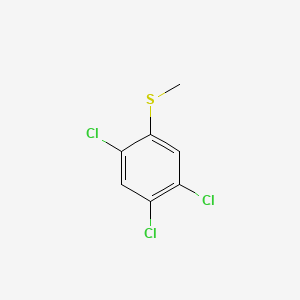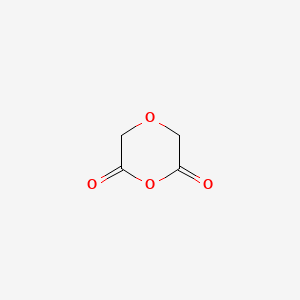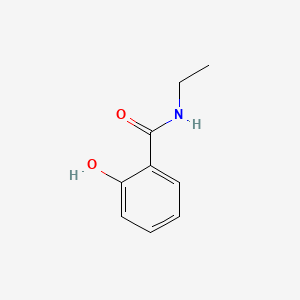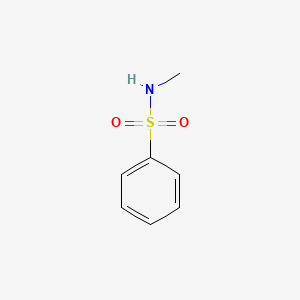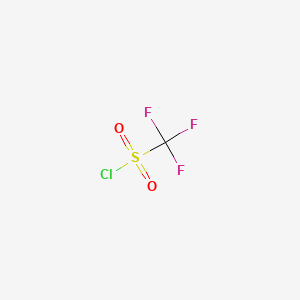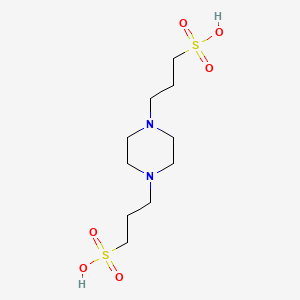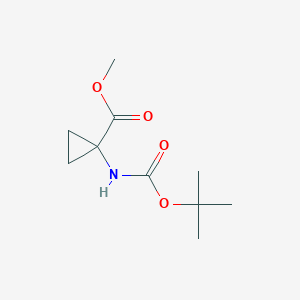
Methyl-1-((tert-Butoxycarbonyl)amino)cyclopropancarboxylat
Übersicht
Beschreibung
Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“Methyl-1-((tert-Butoxycarbonyl)amino)cyclopropancarboxylat” wird in der chemischen Synthese verwendet . Es ist Teil einer Familie von Verbindungen, die in verschiedenen chemischen Reaktionen eingesetzt werden und zur Entwicklung neuer Moleküle beitragen .
Organische Chemie
Diese Verbindung wird in der organischen Chemie verwendet, insbesondere bei der Synthese von racemischem N-tert-Butoxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanin . Dieser Prozess beinhaltet die Alkylierung von 1H-1,2,4-Triazol mit einem O-Tosyloxa-zolin-Derivat, gefolgt von einer Oxazolin-Ringöffnungsreaktion und der Oxidation des N-geschützten β-Aminoalkohols durch Kaliumpermanganat .
Forschung in den Life Sciences
Wissenschaftler mit Erfahrung in der Life-Science-Forschung verwenden diese Verbindung . Obwohl die spezifischen Anwendungen in den Life Sciences nicht im Detail beschrieben werden, wird sie wahrscheinlich in der Untersuchung biologischer Prozesse oder in der Entwicklung neuer Medikamente eingesetzt.
Materialwissenschaftliche Forschung
Die Verbindung wird auch in der materialwissenschaftlichen Forschung verwendet . Sie könnte bei der Entwicklung neuer Materialien oder bei der Untersuchung der Eigenschaften bestehender Materialien verwendet werden.
Chromatographie
“this compound” wird in der Chromatographie verwendet , einer Labortechnik zur Trennung von Gemischen. Es könnte als Referenzverbindung oder als Bestandteil der mobilen Phase verwendet werden.
Analytische Forschung
Diese Verbindung wird in der analytischen Forschung verwendet . Es könnte als Standard in analytischen Methoden oder bei der Entwicklung neuer analytischer Techniken verwendet werden.
Eigenschaften
IUPAC Name |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-10(5-6-10)7(12)14-4/h5-6H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXGDYTVQAXJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338047 | |
| Record name | Methyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66494-26-6 | |
| Record name | Methyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate in the synthesis of spirocyclopropanated Iprodione analogues?
A1: Methyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate serves as a key starting material in the multi-step synthesis of spirocyclopropanated five-membered ring analogues of Iprodione. The researchers successfully converted this compound into the target analogue 7a in five steps with an overall yield of 28% []. This highlights the compound's utility in constructing the desired spirocyclopropane ring system, which is crucial for exploring the structure-activity relationship of Iprodione analogues.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

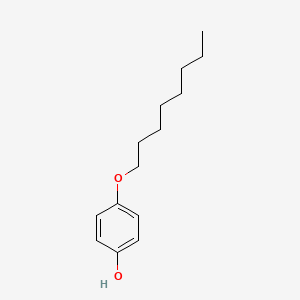
![2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one](/img/structure/B1583349.png)
